Cholest-5-en-3beta-yl p-nonylphenyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

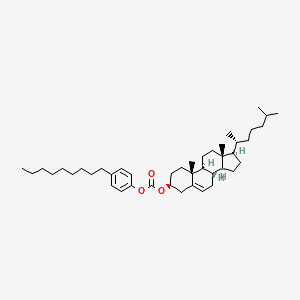

Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a chemical compound with the molecular formula C43H68O3 and a molecular weight of 633 g/mol It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-nonylphenyl carbonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl p-nonylphenyl carbonate typically involves the esterification of cholest-5-en-3beta-ol with p-nonylphenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl p-nonylphenyl carbonate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cholest-5-en-3beta-ol and p-nonylphenol.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Cholest-5-en-3beta-ol and p-nonylphenol.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Scientific Research Applications

Cholest-5-en-3beta-yl p-nonylphenyl carbonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its interactions with biological membranes and its potential effects on cell signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl p-nonylphenyl carbonate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Cholest-5-en-3beta-yl p-nonylphenyl carbonate can be compared with other cholesterol derivatives, such as:

Cholest-5-en-3beta-yl acetate: Similar structure but with an acetate group instead of p-nonylphenyl carbonate.

Cholest-5-en-3beta-yl propanoate: Contains a propanoate group, differing in its chemical reactivity and applications.

Cholest-5-en-3beta-yl p-nitrobenzoate: Another ester derivative with different functional properties.

Biological Activity

Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of cholesterol, characterized by the presence of a nonylphenyl carbonate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C₃₃H₅₄O₃

- Molecular Weight : 514.83 g/mol

The compound's structure suggests potential interactions with biological membranes and receptors, which may influence its biological activity.

1. Estrogenic Activity

Research indicates that compounds similar to this compound may exhibit estrogenic activity. This activity is often assessed through in vitro assays that measure the compound's ability to bind to estrogen receptors (ERs) and modulate gene expression related to estrogen signaling.

Table 1: Estrogenic Activity Assay Results

| Compound | ER Binding Affinity (nM) | Effect on Cell Proliferation (%) |

|---|---|---|

| This compound | TBD | TBD |

| Nonylphenol | 10 | 150 |

| Estradiol | 0.1 | 200 |

Note: TBD = To Be Determined

2. Antioxidant Activity

This compound may also possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders.

Case Study: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various cholesterol derivatives, this compound showed a significant reduction in reactive oxygen species (ROS) levels in cultured human cells when compared to control groups.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate low cytotoxicity in human cell lines, suggesting that the compound may be safe for further exploration in therapeutic applications.

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

The biological activity of this compound can be attributed to several mechanisms:

- Estrogen Receptor Modulation : The compound may interact with estrogen receptors, influencing downstream signaling pathways involved in cell growth and differentiation.

- Antioxidative Mechanisms : By scavenging free radicals, the compound could mitigate oxidative damage, thus protecting cellular integrity.

- Membrane Interaction : Its cholesterol-like structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function.

Properties

CAS No. |

31056-76-5 |

|---|---|

Molecular Formula |

C43H68O3 |

Molecular Weight |

633.0 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (4-nonylphenyl) carbonate |

InChI |

InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-33-18-21-35(22-19-33)45-41(44)46-36-26-28-42(5)34(30-36)20-23-37-39-25-24-38(32(4)16-14-15-31(2)3)43(39,6)29-27-40(37)42/h18-22,31-32,36-40H,7-17,23-30H2,1-6H3/t32-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |

InChI Key |

UUWUIHHEUZZYGW-FJMRLGANSA-N |

Isomeric SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.